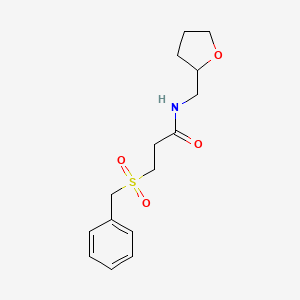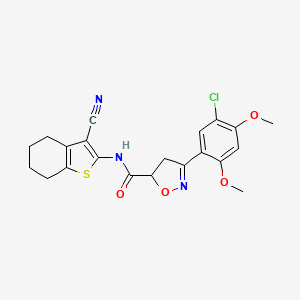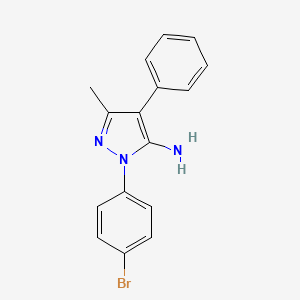
5-(1-azepanyl)-N-methyl-2-nitroaniline
Descripción general
Descripción
5-(1-azepanyl)-N-methyl-2-nitroaniline, also known as ANMA, is a chemical compound with potential applications in scientific research. ANMA belongs to the class of nitroanilines, which have been widely investigated for their biological activities.
Mecanismo De Acción
The mechanism of action of 5-(1-azepanyl)-N-methyl-2-nitroaniline is not fully understood, but it is believed to involve the interaction with specific targets in cells or tissues. This compound has been shown to bind to the ATP-binding site of CK2, which prevents the phosphorylation of downstream targets. This compound may also interact with the active site of enzymes, altering their activity or stability. The intercalation of this compound into DNA may disrupt the normal structure and function of the DNA molecule, leading to cell death or DNA damage repair.
Biochemical and Physiological Effects:
This compound has been reported to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of CK2 and other enzymes, as well as intercalate into DNA. Physiologically, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and migration of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1-azepanyl)-N-methyl-2-nitroaniline has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and diverse biological activities. However, this compound also has some limitations, such as its poor solubility in water and limited stability under certain conditions. These limitations may affect the accuracy and reproducibility of experimental results, and researchers should take them into account when designing experiments.
Direcciones Futuras
There are several future directions for research on 5-(1-azepanyl)-N-methyl-2-nitroaniline. One direction is to investigate the structure-activity relationship of this compound and its derivatives, in order to optimize their biological activities and selectivity. Another direction is to explore the potential therapeutic applications of this compound, such as in cancer treatment or neurodegenerative diseases. Additionally, the development of new synthesis methods and purification techniques may improve the yield and purity of this compound, making it more accessible for research and drug development.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in scientific research. Its diverse biological activities and low toxicity make it a valuable tool for investigating various biological processes. However, its limitations and challenges should also be considered when designing experiments. Future research on this compound may lead to new insights into the mechanisms of disease and the development of new therapies.
Aplicaciones Científicas De Investigación
5-(1-azepanyl)-N-methyl-2-nitroaniline has been used as a research tool for investigating various biological processes, such as protein kinase inhibition, enzyme activity modulation, and DNA intercalation. This compound has shown promising results in inhibiting the activity of protein kinase CK2, which is involved in cell proliferation and differentiation. This compound has also been reported to modulate the activity of enzymes such as acetylcholinesterase and xanthine oxidase, which are important targets for drug development. In addition, this compound has been found to intercalate into DNA, which may have implications for cancer treatment.
Propiedades
IUPAC Name |
5-(azepan-1-yl)-N-methyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-14-12-10-11(6-7-13(12)16(17)18)15-8-4-2-3-5-9-15/h6-7,10,14H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMRCULYPMIJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)N2CCCCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-nitrophenyl)-2-furamide](/img/structure/B4198050.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4198066.png)
![N-benzyl-7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4198069.png)
![4-{[benzyl(methyl)amino]sulfonyl}-N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4198074.png)
![2-{[5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4198082.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-iodo-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4198085.png)

![1-[(4-{3-[(2-furylmethyl)amino]-4-nitrophenyl}-1-piperazinyl)methyl]-2-naphthol](/img/structure/B4198094.png)
![N-1-adamantyl-2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4198112.png)

![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B4198129.png)
![1-({2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride](/img/structure/B4198147.png)